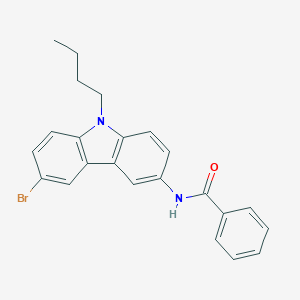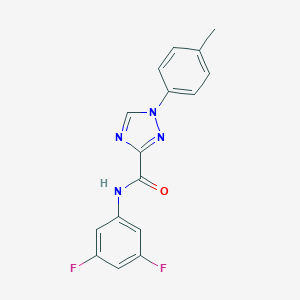
N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide, also known as NBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the carbazole family, which is known for its diverse biological and pharmacological activities.
Mechanism of Action
The mechanism of action of N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that play a role in cancer cell growth and inflammation. N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is overexpressed in many types of cancer cells and is involved in the production of inflammatory mediators. N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that play a role in the regulation of gene expression and are overexpressed in many types of cancer cells.
Biochemical and Physiological Effects:
N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide has been shown to have a range of biochemical and physiological effects, including anticancer, anti-inflammatory, and antioxidant activities. In vitro studies have shown that N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide can inhibit the growth and proliferation of various types of cancer cells, including breast, lung, and prostate cancer cells. N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide has also been shown to reduce the production of inflammatory mediators and oxidative stress markers in vitro and in vivo, indicating its potential as an anti-inflammatory and antioxidant agent.
Advantages and Limitations for Lab Experiments
The advantages of using N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide in lab experiments include its high yield of synthesis, low cost, and diverse biological and pharmacological activities. However, the limitations of using N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide in lab experiments include its relatively low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide, including its potential applications in the treatment of cancer, inflammation, and oxidative stress. Further studies are needed to elucidate the mechanism of action of N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide and to identify its molecular targets. In addition, the development of new synthesis methods and the modification of the chemical structure of N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide may lead to the discovery of more potent and selective analogs with improved pharmacological properties.
Synthesis Methods
The synthesis of N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide involves a multi-step process that starts with the bromination of 9-butylcarbazole. This is followed by the reaction of the brominated carbazole with 4-aminobenzamide in the presence of a catalyst to form N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide. The yield of N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide obtained through this method is relatively high, making it a cost-effective and efficient method for the synthesis of this compound.
Scientific Research Applications
N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and medicinal chemistry. In the field of organic electronics, N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) due to its high thermal stability and good charge transport properties. In optoelectronics, N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide has been used as a sensitizer in dye-sensitized solar cells (DSSCs) due to its excellent light harvesting and electron injection properties. In medicinal chemistry, N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide has been studied for its potential anticancer and anti-inflammatory activities.
properties
Product Name |
N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide |
|---|---|
Molecular Formula |
C23H21BrN2O |
Molecular Weight |
421.3 g/mol |
IUPAC Name |
N-(6-bromo-9-butylcarbazol-3-yl)benzamide |
InChI |
InChI=1S/C23H21BrN2O/c1-2-3-13-26-21-11-9-17(24)14-19(21)20-15-18(10-12-22(20)26)25-23(27)16-7-5-4-6-8-16/h4-12,14-15H,2-3,13H2,1H3,(H,25,27) |
InChI Key |
BNXJAELZVIVHRC-UHFFFAOYSA-N |
SMILES |
CCCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)C4=C1C=CC(=C4)Br |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)C4=C1C=CC(=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![methyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278898.png)









![N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278914.png)